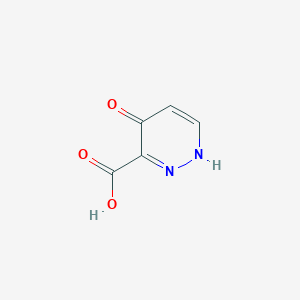
4-bromo-3,4-dihydro-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3,4-dihydro-2H-1-benzopyran is a brominated derivative of dihydrobenzopyran, a compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. The bromine atom in the 4-position of the dihydrobenzopyran ring system introduces unique chemical properties, making this compound of interest in synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3,4-dihydro-2H-1-benzopyran typically involves the bromination of 3,4-dihydro-2H-1-benzopyran. One common method is the electrophilic bromination using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromine addition and reaction monitoring can enhance safety and efficiency. Additionally, green chemistry approaches, such as using less hazardous solvents and reagents, are increasingly being adopted to minimize environmental impact.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can yield the parent dihydrobenzopyran compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or ethanol.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of this compound-2-one.
Reduction: Formation of 3,4-dihydro-2H-1-benzopyran.
科学的研究の応用
4-Bromo-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-bromo-3,4-dihydro-2H-1-benzopyran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require further experimental validation.
類似化合物との比較
3,4-Dihydro-2H-1-benzopyran: The parent compound without the bromine atom.
4-Chloro-3,4-dihydro-2H-1-benzopyran: A chlorinated analog with similar chemical properties.
4-Fluoro-3,4-dihydro-2H-1-benzopyran: A fluorinated analog with distinct reactivity.
Uniqueness: 4-Bromo-3,4-dihydro-2H-1-benzopyran is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The bromine atom also imparts specific electronic and steric effects that can influence the compound’s biological activity and reactivity compared to its analogs.
特性
CAS番号 |
876513-36-9 |
|---|---|
分子式 |
C9H9BrO |
分子量 |
213.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



